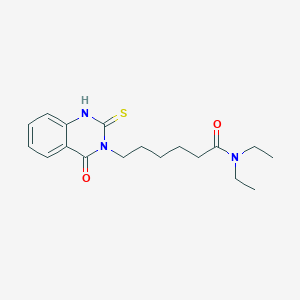

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Description

N,N-Diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a synthetic organic compound featuring a hexanamide backbone substituted with diethyl groups at the terminal amide and a tetrahydroquinazolinone core at the 3-position. This heterocyclic scaffold is associated with interactions in enzymatic systems, particularly kinase inhibition, due to hydrogen-bonding capabilities of the thione and carbonyl groups .

Properties

IUPAC Name |

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-3-20(4-2)16(22)12-6-5-9-13-21-17(23)14-10-7-8-11-15(14)19-18(21)24/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNHHCUWKQSPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common method includes the condensation of N,N-diethyl-3-oxobutanamide with aromatic aldehydes and thiourea. This reaction proceeds under controlled conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinazolinone core or other functional groups.

Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share the tetrahydroquinazolinone or hexanamide framework but differ in substituents, leading to variations in pharmacological and physicochemical properties. Below is a comparative analysis based on literature evidence:

Tetrahydroquinazolinone Derivatives

a. N-[(4-Methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

- Substituents: Morpholin-4-yl group at the quinazolinone 6-position and 4-methylbenzylamide.

- Key Features : The morpholine ring enhances solubility and may confer CNS activity due to its polarity and hydrogen-bonding capacity. The methylbenzyl group increases lipophilicity compared to the diethyl variant.

- Activity : Predicted to target neurological receptors or kinases .

b. 6-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide

- Substituents: Bromo at quinazolinone 6-position and fluorophenyl-piperazinylpropylamide.

- Molecular Weight : 590.55 g/mol (C₂₇H₃₃BrFN₅O₂S).

- Key Features : The bromine atom may enhance halogen bonding in target proteins, while the fluorophenyl-piperazine group suggests affinity for serotonin or dopamine receptors.

- Activity: Potential antipsychotic or anticancer applications due to piperazine’s receptor-binding propensity .

c. N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide

Hexanamide Derivatives

a. 2,6-Diamino-N-[(1S)-1-methyl-2-phenylethyl]hexanamide dimethanesulfonate

- Substituents: Diaminohexanamide with phenylethyl and methanesulfonate groups.

- Molecular Weight : 455.60 g/mol.

- Activity : Approved for ADHD treatment (Lisdexamfetamine dimesylate), leveraging the phenylethyl group’s dopaminergic activity .

b. N-Phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide

- Substituents : Trimethylsilyl-triazole at hexanamide 6-position.

- Key Features : The triazole ring enhances metabolic stability and hydrogen bonding, while the silyl group modifies lipophilicity.

- Activity: Potential applications in click chemistry-derived drug candidates .

Comparative Data Table

Pharmacokinetic and Pharmacodynamic Insights

- Electronic Effects: The 2-sulfanylidene group may act as a stronger hydrogen-bond donor than sulfonamides, influencing target affinity .

Biological Activity

N,N-Diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound by reviewing recent research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.36 g/mol |

| IUPAC Name | N,N-Diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide |

| InChI Key | Not available in current literature |

This compound features a tetrahydroquinazoline core with a sulfanylidene group that may enhance its biological interactions.

The biological activity of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is believed to involve:

- Enzyme Inhibition : The quinazoline structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, affecting cellular signaling pathways that are crucial in disease progression.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism involves the disruption of glycolysis pathways in cancer cells, which are often upregulated in aggressive tumors like glioblastoma multiforme (GBM) .

Antimicrobial Activity

Quinazolines have also been noted for their antimicrobial properties:

- In vitro Testing : Compounds similar to N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide have demonstrated effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Case Studies

- Case Study on Anticancer Effects : A study published in 2024 explored the effects of a related quinazoline derivative on GBM cells. The results showed that the compound significantly reduced cell viability (IC50 values were notably lower than those for standard treatments), indicating its potential as a therapeutic agent against this aggressive cancer type .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of quinazoline derivatives revealed that certain analogs exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications to the quinazoline core influenced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic or basic conditions . For the target compound, key steps include:

- Quinazolinone Core Formation : Cyclization of substituted amines or amides with carbonyl reagents.

- Sulfanylidene Introduction : Thiolation via sulfur-containing reagents (e.g., Lawesson’s reagent) under inert atmospheres .

- Hexanamide Chain Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Purification : Flash column chromatography (e.g., 80–100% ethyl acetate in hexane) improves purity, with yields averaging 50–60% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify protons and carbons in the quinazolinone core and hexanamide chain, with shifts at δ 2.5–3.5 ppm indicating sulfanylidene groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~450–500 for similar derivatives) .

- IR Spectroscopy : Peaks at 1650–1700 cm confirm carbonyl groups in the tetrahydroquinazolinone moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer :

- Molecular Dynamics Simulations : Analyze conformational stability of the sulfanylidene group in aqueous environments .

- Docking Studies : Use software like AutoDock to predict interactions with cancer-related targets (e.g., EGFR kinase), focusing on hydrogen bonding with the tetrahydroquinazolinone core .

- DFT Calculations : Assess electron density distribution to explain nucleophilic/electrophilic sites in the hexanamide chain .

Q. What in vitro models are suitable for evaluating its anticancer activity, and how do structural modifications affect potency?

- Methodological Answer :

- MTT Assays : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC values compared to controls .

- Structure-Activity Relationship (SAR) : Modify the sulfanylidene group to thioether or sulfone derivatives; reduced activity in sulfone variants suggests sulfur’s redox role is critical .

- Enzyme Inhibition Assays : Measure inhibition of topoisomerase II or PARP enzymes, correlating activity with quinazolinone’s planar aromatic system .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch Purity Analysis : Use HPLC to verify compound integrity; impurities >5% can skew bioactivity results .

- Standardized Assay Conditions : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) to minimize variability .

- Meta-Analysis : Compare datasets from PubChem/ChemDiv entries to identify trends in IC values for related quinazolinones .

Experimental Design and Data Analysis

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

- Methodological Answer :

- Biodegradation Assays : Incubate with soil microbiota to measure half-life; sulfanylidene groups may hydrolyze to sulfonic acids under acidic conditions .

- Partition Coefficient (LogP) : Determine via shake-flask method; a LogP >3 suggests bioaccumulation potential in lipid-rich tissues .

- Toxicity Profiling : Use Daphnia magna or algae models to assess acute toxicity (EC), with LC-MS/MS quantifying metabolite formation .

Q. How can advanced chromatographic techniques improve separation of stereoisomers or by-products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.